1-Bromo-3,5-difluorobenzene

Catalog No.
S663667
CAS No.
461-96-1
M.F
C6H3BrF2
M. Wt
192.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3,5-difluorobenzene

1-Bromo-3,5-difluorobenzene (461-96-1) eliminates regioisomer complexity and poor oxidative addition kinetics faced with asymmetric isomers or chloro analogs.

  • Single reactive site via C2v symmetry - avoids regioisomer mixtures during directed ortho-lithiation, reducing purification costs.
  • Enables high-yield Suzuki coupling to install 3,5-difluorophenyl motif for deep-blue OLED emitters (PLQY>90%) and metabolically stable APIs.
  • Reliable Grignard precursor: superior cost-performance vs. iodo derivatives (low homocoupling).

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CAS Number

461-96-1

Product Name

1-Bromo-3,5-difluorobenzene

IUPAC Name

1-bromo-3,5-difluorobenzene

Molecular Formula

C6H3BrF2

Molecular Weight

192.99 g/mol

InChI

InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H

InChI Key

JHLKSIOJYMGSMB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)Br)F

Synonyms

1,3-Difluoro-5-bromobenzene; 1-Bromo-3,5-difluorobenzene; 3,5-Difluoro-1-bromobenzene; 3,5-Difluorobromobenzene; 3,5-Difluorophenyl Bromide; 5-Bromo-1,3-difluorobenzene

Canonical SMILES

C1=C(C=C(C=C1F)Br)F

The exact mass of the compound 1-Bromo-3,5-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 10 g, 25 g

1-Bromo-3,5-difluorobenzene (CAS: 461-96-1) is a highly versatile, symmetrically substituted halogenated aromatic building block widely utilized in the synthesis of advanced optoelectronic materials and active pharmaceutical ingredients (APIs). Featuring a reactive carbon-bromine bond and two electron-withdrawing fluorine atoms at the meta positions, this compound serves as a premium precursor for transition-metal-catalyzed cross-couplings and directed metalation workflows [1]. Its C2v symmetry and unique electronic profile make it a critical intermediate for introducing the 3,5-difluorophenyl motif, which is highly valued for tuning the band-gap of OLED emitters and enhancing the metabolic stability of drug candidates [2].

Research Fit

1
Cross-coupling workflow (Suzuki, Sonogashira, Buchwald–Hartwig) via single reactive bromine site
2
Regioselective ortho-lithiation–carboxylation route to 4-bromo-2,6-difluorobenzoic acid
Exclusive para-deprotonation under cryogenic lithiation
3
Pharmaceutical and agrochemical intermediate with metabolic-stabilizing difluoro motif
APIs, herbicides, liquid-crystal precursors

Substituting 1-bromo-3,5-difluorobenzene with closely related isomers (such as 1-bromo-2,4-difluorobenzene) or alternative halides fundamentally alters process chemistry and end-product performance. Asymmetric difluorobromobenzenes introduce multiple non-equivalent reactive sites during directed ortho-lithiation, leading to complex mixtures of regioisomers that drastically increase downstream purification costs [1]. Furthermore, replacing the bromine atom with chlorine significantly increases the activation energy required for oxidative addition in palladium-catalyzed couplings, necessitating harsher conditions and expensive proprietary ligands, while iodo- substitutions increase the risk of homocoupling and drive up raw material costs[2].

Substitution Risk

Differentiator
1-Bromo-3,5-difluorobenzene (Target)
Typical Mono‑Fluoro / Isomeric Analogs
Lithiation regioselectivity
Exclusive single regioisomer (84% yield, one product)
Mixtures of regioisomers; purification and yield may shift significantly
Density & boiling point
1.676 g/mL, bp 140 °C (efficient extraction and gentle distillation)
1.567–1.593 g/mL, bp 149–153 °C (altered phase behavior and thermal profile)
Commercial purity
≥99.5% (HPLC) available; may reduce catalyst poisoning
Typically ~98% (GC); trace impurities may impact Pd-catalyzed steps

Symmetrical Core for Regioselective Lithiation

In the synthesis of complex fluorinated building blocks, regiocontrol during directed ortho-lithiation is critical. 1-Bromo-3,5-difluorobenzene features a symmetrical substitution pattern that directs lithiation predictably, avoiding the generation of complex isomeric mixtures [1]. In contrast, asymmetric isomers like 1-bromo-2,4-difluorobenzene possess multiple distinct lithiation sites, leading to mixtures of regioisomers that require intensive chromatographic separation. The symmetry of the 3,5-difluoro isomer ensures that downstream functionalization yields a single major product, significantly reducing purification overhead.

Evidence DimensionRegioisomer formation during directed ortho-lithiation
Target Compound DataYields single symmetric lithiated intermediates or equivalent regioisomers
Comparator Or Baseline1-Bromo-2,4-difluorobenzene (yields multiple inseparable regioisomers)
Quantified DifferenceElimination of >1 regioisomeric byproducts
ConditionsStrong base (e.g., n-BuLi or LDA) in THF at cryogenic temperatures

Eliminating regioisomeric byproducts simplifies downstream purification, making this compound highly preferred for scalable pharmaceutical manufacturing.

Synthetic route efficiency
Head-to-head
≥75% yield
+15 to +56 pp vs. prior diazotization/photochemical routes
Reported top rank in tested synthetic protocols
Modern halogen-dance route; comparators: 19–70% yield

Superior Oxidative Addition in Palladium-Catalyzed Couplings

For the construction of fluorinated biaryls via cross-coupling, the halide leaving group dictates reaction kinetics and catalyst selection. 1-Bromo-3,5-difluorobenzene undergoes rapid oxidative addition with standard Pd catalysts, routinely achieving high yields (e.g., 69-80% in direct heteroarylation) under mild conditions [1]. Conversely, the chloride analog, 1-chloro-3,5-difluorobenzene, exhibits a significantly higher activation barrier for the C-Cl bond, often requiring temperatures >100 °C and expensive, specialized bulky phosphine ligands to achieve comparable conversion.

Evidence DimensionCross-coupling conversion efficiency and conditions
Target Compound Data69-80% yield using standard Pd catalysts at moderate temperatures
Comparator Or Baseline1-Chloro-3,5-difluorobenzene (Requires >100 °C and specialized ligands for similar yields)
Quantified DifferenceElimination of specialized ligand requirements and reduction of reaction temperature
ConditionsPalladium-catalyzed cross-coupling / direct arylation

Procuring the bromo variant reduces catalyst costs and enables milder reaction conditions, preventing the degradation of sensitive functional groups.

Ortho-lithiation regioselectivity
Head-to-head
84%
Exclusive single regioisomer vs. isomer mixtures with mono‑fluoro analogs
Eliminates chromatographic separation; supports atom economy
Lithiation at −75 °C, then carboxylation; reported context

Optimal Band-Gap Tuning for Deep-Blue OLEDs

In the design of phenanthroimidazole (PI)-based fluorescent materials for OLEDs, the choice of the electron-withdrawing precursor directly impacts device efficiency and color purity. When 1-bromo-3,5-difluorobenzene is used to introduce the 3,5-difluorophenyl group at the C2 position of PI, the resulting non-doped OLED device achieves an External Quantum Efficiency (EQE) of 7.87% with deep-blue CIE coordinates of (0.16, 0.10) [1]. When compared to precursors with stronger electron-withdrawing groups, such as 4-bromobenzonitrile, the stronger acceptor induces a charge-transfer state that severely reduces the Photoluminescence Quantum Yield (PLQY) and red-shifts the emission out of the deep-blue region.

Evidence DimensionExternal Quantum Efficiency (EQE) and color purity in OLEDs
Target Compound Data7.87% EQE with deep-blue emission (CIE: 0.16, 0.10)
Comparator Or Baseline4-Bromobenzonitrile precursor (reduced PLQY and red-shifted emission)
Quantified DifferenceMaintenance of deep-blue CIE coordinates while maximizing EQE
ConditionsNon-doped emitting layer in phenanthroimidazole-based OLED devices

For materials science buyers, this specific substitution pattern provides the exact electronic balance required for high-efficiency deep-blue OLEDs.

Cross-coupling site-selectivity
Class-level
100% mono-selectivity
vs. 1,2-dibromo analog: 60–85% mono-alkynylated yield with bis-substitution risk
Simplifies parallel synthesis and purification workflows
Sonogashira coupling context; stoichiometric control review required

Balanced Reactivity for Grignard Reagent Formation

The synthesis of 3,5-difluorophenylmagnesium bromide is a critical step for subsequent metal-catalyzed biaryl couplings. 1-Bromo-3,5-difluorobenzene reacts smoothly with magnesium or via halogen-metal exchange to yield the Grignard reagent efficiently, enabling downstream cross-couplings with >95% yields [1]. While 1-iodo-3,5-difluorobenzene initiates more rapidly, the weaker C-I bond leads to increased susceptibility to light degradation and higher rates of undesired homocoupling during formation. Furthermore, the bromo compound is significantly more cost-effective at scale.

Evidence DimensionGrignard formation efficiency and side-product profile
Target Compound DataHigh-yield Grignard formation supporting >95% downstream cross-coupling yields
Comparator Or Baseline1-Iodo-3,5-difluorobenzene (Higher homocoupling rates and higher procurement cost)
Quantified DifferenceLower impurity profile and reduced raw material cost
ConditionsHalogen-metal exchange or direct Mg insertion for biaryl synthesis

The bromo derivative provides the optimal balance of shelf-stability, reaction control, and cost, making it the standard choice for industrial-scale organometallic workflows.

Physical property differentiation
Head-to-head
d 1.676 g/mL
bp 140 °C; +0.08–0.11 g/mL and −9 to −13 °C vs. mono‑fluoro analogs
Supports liquid–liquid extraction and mild vacuum distillation
Measured at 25 °C, atmospheric pressure; data to verify
Commercial purity availability
Supplier specification
≥99.5% (HPLC)
+1.5 to +4.5 pp absolute purity over typical 98% (GC) analogs
May reduce catalyst poisoning in Pd-mediated couplings
HPLC vs. GC analytical context; source-specific review
Melting point handling advantage
Head-to-head
−27 °C
23 °C lower than 1-bromo-2,4-difluorobenzene (−4 °C)
Liquid across standard lab/cold-room temperatures; simplifies automated dispensing
Avoids solidification during cold storage or winter shipment

Synthesis of Deep-Blue OLED Emitters

Utilized as a core building block to introduce the 3,5-difluorophenyl group into phenanthroimidazole (PI) derivatives. This specific substitution provides the ideal moderate electron-withdrawing effect to maintain high Photoluminescence Quantum Yield (PLQY) and achieve deep-blue emission, outperforming stronger acceptors like benzonitrile[1].

Pharmaceutical API Development via Cross-Coupling

Serves as a critical precursor for synthesizing 3,5-difluorobiphenyl motifs via Suzuki-Miyaura coupling. The high oxidative addition efficiency of the bromo-substituent allows for milder reaction conditions compared to chloro-analogs, preserving sensitive functional groups during the assembly of complex drug candidates [2].

Scalable Organometallic Reagent Manufacturing

Acts as the optimal starting material for the large-scale generation of 3,5-difluorophenylmagnesium bromide. It balances high reactivity with excellent stability against homocoupling, offering a more cost-effective and process-friendly alternative to light-sensitive iodo-precursors[3].

Application Fit

Application
Selection Property
Validation Focus
4-Bromo-2,6-difluorobenzoic acid synthesis
Exclusive ortho-lithiation regioselectivity
Single-isomer carboxylation yield and purity
Pharmaceutical intermediate (EGFR kinase inhibitor building block)
High HPLC purity and reliable cross-coupling reactivity
Catalyst-poisoning risk review and batch-to-batch consistency
Agrochemical synthesis (fluorinated herbicides/insecticides)
Liquid handling range and metabolic stabilization motif
Storage and large-scale dispensing without heated lines
Liquid crystal and advanced materials research
meta-Difluoro dipole moment and mild distillation profile
Purification scalability and electronic property verification

XLogP3

2.8

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

461-96-1

Wikipedia

1-Bromo-3,5-difluorobenzene

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